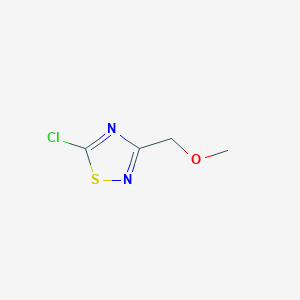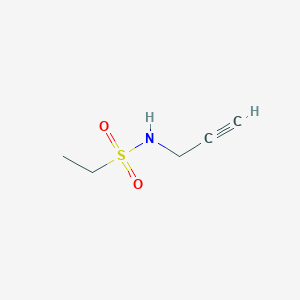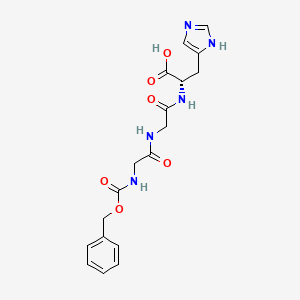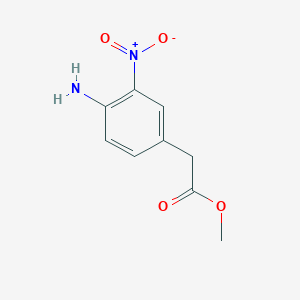
Ethyl 2-methyl-3-(4-methylphenyl)propanoate
Descripción general
Descripción
“Ethyl 2-methyl-3-(4-methylphenyl)propanoate” is an organic chemical compound . It belongs to the class of esters. Esters are often responsible for the characteristic fragrances of fruits and flowers .
Chemical Reactions Analysis
Esters, including “this compound”, can undergo a variety of chemical reactions. For example, they can participate in condensation reactions similar to the aldol reaction called a Claisen Condensation .Aplicaciones Científicas De Investigación
Electroreductive Radical Cyclization : Research by Esteves et al. (2005) explores the reductive intramolecular cyclization of ethyl 2-bromo-3-(propargyloxy)propanoate and similar compounds. This process is catalyzed by nickel and occurs at carbon cathodes in dimethylformamide. The study provides insights into the mechanisms of forming specific cyclic compounds, which could be relevant in organic synthesis and pharmaceutical manufacturing (Esteves et al., 2005).
Anti-inflammatory Activity : A 2021 study by Ren et al. identified new phenolic compounds, including variants of ethyl propanoate, from the leaves of Eucommia ulmoides Oliv. These compounds exhibited modest inhibitory activities on LPS-induced NO production in cells, suggesting potential anti-inflammatory applications (Ren et al., 2021).
Crystal Packing Studies : Zhang, Wu, and Zhang (2011) investigated the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, which are structurally related to ethyl 2-methyl-3-(4-methylphenyl)propanoate. Their research revealed the importance of nonhydrogen bonding interactions, such as N⋯π and O⋯π, in the crystal structure, which is significant in understanding the solid-state properties of organic compounds (Zhang, Wu, & Zhang, 2011).
Enantioseparation in Chromatography : A study by Jin et al. (2020) on enantioseparation of isomeric 2-(methylphenyl)propanoic acids, including 2-(4-methylphenyl)propanoic acid, highlights the use of countercurrent chromatography in separating enantiomers. This research is relevant for the pharmaceutical industry, where the separation of enantiomers is crucial for drug development (Jin et al., 2020).
Catalysis in Chemical Synthesis : Research on the synthesis of methyl propanoate by Baeyer-Villiger monooxygenases, as investigated by van Beek et al. (2014), demonstrates the potential of using enzymes as catalysts in producing important chemical compounds. This approach could offer more sustainable and efficient methods for industrial chemical synthesis (van Beek et al., 2014).
Combustion Chemistry of Esters : A comparative study by Farooq et al. (2014) on the high-temperature pyrolysis of methyl and ethyl propanoate provides insights into the combustion chemistry of esters. This research is significant for understanding the behavior of biofuels under high-temperature conditions (Farooq et al., 2014).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It’s known that esters like ethyl 2-methyl-3-(4-methylphenyl)propanoate can undergo reactions such as claisen condensations . This involves enolate formation, nucleophilic reaction, and removal of leaving group .
Biochemical Pathways
Esters are known to participate in various biochemical reactions, including condensation reactions .
Propiedades
IUPAC Name |
ethyl 2-methyl-3-(4-methylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-4-15-13(14)11(3)9-12-7-5-10(2)6-8-12/h5-8,11H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJAGKHUQZSQSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl pyrazolo[1,5-B]pyridazine-3-carboxylate](/img/structure/B1422769.png)
![1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B1422770.png)
![4-[(Carboxymethyl)(methyl)amino]benzoic acid](/img/structure/B1422771.png)






